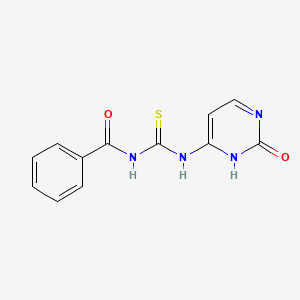

1-benzoyl-3-(2-hydroxypyrimidin-4-yl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-benzoyl-3-(2-hydroxypyrimidin-4-yl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological and chemical properties, making them significant in various fields of research and industry.

Métodos De Preparación

The synthesis of 1-benzoyl-3-(2-hydroxypyrimidin-4-yl)thiourea typically involves the reaction of benzoyl isothiocyanate with 2-amino-4-hydroxypyrimidine. The reaction is carried out in an organic solvent such as acetonitrile under reflux conditions. The product is then purified through recrystallization .

Análisis De Reacciones Químicas

1-benzoyl-3-(2-hydroxypyrimidin-4-yl)thiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-benzoyl-3-(2-hydroxypyrimidin-4-yl)thiourea has been studied for its potential as an antitumor agent . Research indicates that derivatives of thiourea compounds can exhibit significant antiproliferative activities against various cancer cell lines . For instance, studies have shown that certain thiourea derivatives demonstrate potent activity against human breast carcinoma cells, suggesting that modifications to the thiourea structure can enhance therapeutic efficacy .

Antimicrobial Activity

The compound shows promise as an antimicrobial agent . Thiourea derivatives have been reported to possess broad-spectrum activity against Gram-positive and Gram-negative bacteria. Specifically, studies indicate that this compound can inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus through specific mechanisms involving DNA gyrase inhibition .

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate in the Biginelli reaction , which is utilized to synthesize dihydropyrimidinones. This reaction has been optimized using various catalysts to improve yields and selectivity, highlighting the compound's versatility in generating complex molecular scaffolds .

Case Study 1: Antitumor Activity

A study evaluated the antiproliferative effects of several thiourea derivatives, including this compound, on different cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) cells, with IC50 values comparable to established chemotherapeutic agents. The mechanism was attributed to cell cycle arrest and induction of apoptosis .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound. The compound was tested against a panel of bacterial strains, demonstrating effective inhibition at concentrations lower than those required for traditional antibiotics. Molecular docking studies revealed strong binding affinities to bacterial DNA gyrase, suggesting a novel mechanism of action that warrants further exploration for drug development .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-benzoyl-3-(4,6-dimethylpyrimidin-2-yl)thiourea | Dimethyl substitution on pyrimidine | Different biological activity profile |

| 1-benzoyl-N'-phenylthiourea | Phenyl group instead of hydroxypyrimidine | Exhibits different solubility characteristics |

| 1-benzoyl-3-(4-hydroxyphenyl)thiourea | Hydroxy substitution on phenyl | Enhanced antitumor activity compared to target compound |

This table illustrates how variations in substituents affect the biological activity and properties of thiourea derivatives, emphasizing the significance of structural modifications in drug design.

Mecanismo De Acción

The mechanism of action of 1-benzoyl-3-(2-hydroxypyrimidin-4-yl)thiourea involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. Its anticancer properties could be due to the induction of apoptosis or inhibition of cell proliferation through interaction with cellular signaling pathways .

Comparación Con Compuestos Similares

1-benzoyl-3-(2-hydroxypyrimidin-4-yl)thiourea can be compared with other thiourea derivatives, such as:

1-benzoyl-3-(4,6-dimethylpyrimidin-2-yl)thiourea: This compound has similar structural features but different substituents on the pyrimidine ring, which may result in different biological activities and chemical reactivity.

1-benzoyl-3-(4,6-disubstituted-pyrimidin-2-yl)thiourea: These derivatives have been studied for their herbicidal activity and crystal structures, highlighting the versatility of thiourea compounds in various applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

1-benzoyl-3-(2-hydroxypyrimidin-4-yl)thiourea is an organosulfur compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, has shown potential in various therapeutic applications. This article will explore its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₈N₄O₂S

- Structural Features : The compound consists of a benzoyl group linked to a thiourea moiety, which is further substituted by a hydroxypyrimidine ring. This configuration is crucial for its biological interactions.

Biological Activities

This compound exhibits several promising biological activities:

- Antimicrobial Activity : Studies indicate that this compound demonstrates significant antibacterial properties against various strains, including Bacillus subtilis and Staphylococcus aureus .

- Antiparasitic Effects : Preliminary research suggests efficacy against parasitic infections, particularly those caused by Leishmania species .

- Cytotoxicity : The compound has shown low cytotoxicity in vitro, making it a candidate for further drug development .

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Interaction studies have revealed that it can inhibit certain enzymes and receptors involved in disease processes. For instance, its potential as a tyrosinase inhibitor has been noted, which is relevant in the context of skin disorders and pigmentation issues .

Synthesis

The synthesis of this compound typically involves the reaction of benzoyl isothiocyanate with 2-amino-4-hydroxypyrimidine. The reaction conditions are relatively straightforward, allowing for efficient production of the compound:

- Combine benzoyl isothiocyanate with 2-amino-4-hydroxypyrimidine.

- Stir under controlled temperature until the reaction completes.

- Purify the resulting product through crystallization or chromatography.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition zones against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be within acceptable ranges for therapeutic use.

Case Study: Antiparasitic Activity

In vitro tests against Leishmania infantum showed that this compound exhibited promising results, leading to a reduction in parasite viability at specific concentrations.

Propiedades

IUPAC Name |

N-[(2-oxo-1H-pyrimidin-6-yl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2S/c17-10(8-4-2-1-3-5-8)16-12(19)15-9-6-7-13-11(18)14-9/h1-7H,(H3,13,14,15,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDOIUIINSOTRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.